molecular formula C22H28N4O3 B5502740 N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide

N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide

Cat. No. B5502740
M. Wt: 396.5 g/mol
InChI Key: RCHJIYQEVGZNCT-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic molecules that often exhibit significant biological activities due to their structural complexity and functional diversity. Such compounds are typically synthesized for research in medicinal chemistry, exploring their potential as therapeutic agents or biological probes.

Synthesis Analysis

Synthetic approaches for similar complex molecules often involve multi-step synthesis strategies, incorporating techniques like Michael addition, Dieckmann condensation, hydrolysis, decarboxylation, and Aldol condensation to construct the core structure and introduce functional groups appropriately (Xue Si-jia, 2012). The synthesis of related compounds highlights the importance of selecting appropriate starting materials and conditions to achieve high yields and desired selectivity.

Molecular Structure Analysis

The molecular structure of compounds within this category is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods provide detailed information on the molecular conformation, bond lengths, angles, and overall geometry, which are crucial for understanding the compound's chemical behavior and interaction with biological targets (J. Elix et al., 1986).

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds with similar structural features, such as sila-analogues of σ ligands and Mannich bases with piperazines, underscores the interest in synthesizing and analyzing novel chemical entities for pharmacological properties (R. Tacke et al., 2003; H. Gul et al., 2019). These studies involve complex syntheses and structural characterizations, providing a foundation for understanding the chemical behavior and receptor affinity of such compounds.

Antimicrobial and Antifungal Properties

The investigation into new phenolic Mannich bases with piperazines highlighted their potential cytotoxic, anticancer, and carbonic anhydrase inhibitory effects, indicating the versatility of piperazine derivatives in therapeutic applications (H. Gul et al., 2019). This research suggests that compounds with similar structural motifs could be explored for antimicrobial and antifungal properties, contributing to the development of new pharmacological agents.

Enzyme Inhibitory Activities

The synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and its evaluation for enzyme inhibitory activities against carbonic anhydrase and cholinesterase enzymes present another area of application (N. Virk et al., 2018). These findings point to the potential use of similar compounds in treating conditions like glaucoma, neurological disorders, and possibly Alzheimer's disease.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs with a piperidine ring structure act on the central nervous system, but without more information, it’s impossible to say for sure .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, particularly if it has pharmaceutical applications. Studies could also be conducted to fully characterize its physical and chemical properties .

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-16-12-24-20(14-23-16)22(28)26-10-4-6-17(15-26)8-9-21(27)25-13-18-5-3-7-19(11-18)29-2/h3,5,7,11-12,14,17H,4,6,8-10,13,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHJIYQEVGZNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCC(C2)CCC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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